molecular formula C10H11NO B572475 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde CAS No. 1260113-88-9

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde

Cat. No. B572475
CAS RN: 1260113-88-9
M. Wt: 161.204
InChI Key: RWGRZYACOGQMAY-UHFFFAOYSA-N
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Description

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological and pharmaceutical activities . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .


Chemical Reactions Analysis

Indole derivatives, such as 2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde, are frequently used in the synthesis of various organic compounds . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

CAS RN

1260113-88-9

Product Name

2,3-dihydro-2-Methyl-1H-Indole-7-carboxaldehyde

Molecular Formula

C10H11NO

Molecular Weight

161.204

IUPAC Name

2-methyl-2,3-dihydro-1H-indole-7-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-4,6-7,11H,5H2,1H3

InChI Key

RWGRZYACOGQMAY-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC(=C2N1)C=O

Origin of Product

United States

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